Terazoline

Description

Structure

3D Structure

Properties

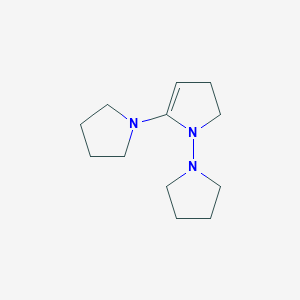

Molecular Formula |

C12H21N3 |

|---|---|

Molecular Weight |

207.32 g/mol |

IUPAC Name |

1,5-dipyrrolidin-1-yl-2,3-dihydropyrrole |

InChI |

InChI=1S/C12H21N3/c1-2-8-13(7-1)12-6-5-11-15(12)14-9-3-4-10-14/h6H,1-5,7-11H2 |

InChI Key |

OMCPANGXRFAESP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=CCCN2N3CCCC3 |

Origin of Product |

United States |

Foundational & Exploratory

Tetrahydrozoline's Alpha-Adrenergic Agonist Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrozoline is a sympathomimetic amine and an imidazoline derivative widely utilized in over-the-counter ophthalmic and nasal decongestant preparations.[1][2][3] Its therapeutic effect is primarily attributed to its activity as a selective alpha-1 (α₁) adrenergic receptor agonist, which induces vasoconstriction of conjunctival and nasal blood vessels, thereby reducing redness and congestion.[2][4] However, tetrahydrozoline also exhibits activity at alpha-2 (α₂) adrenergic and imidazoline receptors, which contributes to its broader pharmacological profile and potential for systemic side effects upon absorption.[2] This technical guide provides an in-depth overview of the alpha-adrenergic agonist activity of tetrahydrozoline, including its receptor interactions, signaling pathways, and the experimental methodologies used for its characterization.

Receptor Binding and Functional Potency

Table 1: Adrenergic Receptor Binding Affinities (Ki)

| Compound | Receptor Subtype | Ki (nM) | Radioligand | Tissue/Cell Line | Reference |

| Tetrahydrozoline | α₁-Adrenergic | Data not available | |||

| Tetrahydrozoline | α₂-Adrenergic | Data not available | |||

| Guanfacine (example) | α₂-Adrenergic (Ri site) | 23 | [³H]-Clonidine | Rat Brain | [5] |

| Guanfacine (example) | α₂-Adrenergic (Rs site) | 340 | [³H]-Rauwolscine | Rat Brain | [5] |

| UK-14304 (example) | α₂-Adrenergic (Ri site) | 138 | [³H]-Clonidine | Rat Brain | [5] |

| UK-14304 (example) | α₂-Adrenergic (Rs site) | 245 | [³H]-Rauwolscine | Rat Brain | [5] |

Table 2: Adrenergic Receptor Functional Potency (EC₅₀/IC₅₀)

| Compound | Receptor Subtype | Assay Type | Potency (EC₅₀/IC₅₀) | Cellular Response | Reference |

| Tetrahydrozoline | α₁-Adrenergic | Calcium Mobilization | Data not available | Increased intracellular Ca²⁺ | |

| Tetrahydrozoline | α₂-Adrenergic | cAMP Inhibition | Data not available | Decreased cAMP | |

| Xylometazoline (example) | α₂B-Adrenoceptor | Functional Assay | EC₅₀ of 99 µM | Not specified | [6] |

Signaling Pathways

Alpha-1 Adrenergic Receptor Signaling

As an α₁-adrenergic agonist, tetrahydrozoline primarily couples to Gq-type G-proteins.[7] This initiates a signaling cascade that leads to vasoconstriction.

Caption: Alpha-1 adrenergic receptor signaling pathway.

Alpha-2 Adrenergic Receptor Signaling

Tetrahydrozoline's activity at α₂-adrenergic receptors involves coupling to Gi-type G-proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP).[2]

Caption: Alpha-2 adrenergic receptor signaling pathway.

Experimental Protocols

The characterization of tetrahydrozoline's alpha-adrenergic agonist activity relies on a suite of in vitro pharmacological assays.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of tetrahydrozoline for α₁ and α₂ adrenergic receptors.

Caption: Radioligand binding assay workflow.

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells expressing the adrenergic receptor subtype of interest (e.g., CHO or HEK293 cells transfected with the α₁ₐ-adrenergic receptor).

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [³H]-prazosin for α₁ receptors) to each well.

-

Add increasing concentrations of unlabeled tetrahydrozoline to compete with the radioligand for binding.

-

To determine non-specific binding, add a high concentration of a known non-radioactive antagonist (e.g., phentolamine) to a set of wells.

-

Add the prepared cell membranes to each well.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Dry the filter mats and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of tetrahydrozoline.

-

Plot the specific binding as a function of the logarithm of the tetrahydrozoline concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

This functional assay measures the ability of tetrahydrozoline to stimulate intracellular calcium release via α₁-adrenergic receptor activation, providing the EC₅₀ value.

Caption: Calcium mobilization assay workflow.

Detailed Methodology:

-

Cell Preparation:

-

Seed cells expressing the α₁-adrenergic receptor in a black, clear-bottom 96-well plate and culture overnight to allow for attachment.

-

Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye extrusion.

-

Incubate the cells with the loading buffer at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake and de-esterification.

-

Wash the cells to remove excess extracellular dye.

-

-

Agonist Stimulation and Measurement:

-

Prepare serial dilutions of tetrahydrozoline in the assay buffer.

-

Use a fluorometric imaging plate reader (FLIPR) or a similar instrument to measure baseline fluorescence.

-

Add the different concentrations of tetrahydrozoline to the wells and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of tetrahydrozoline.

-

Plot the peak response as a function of the logarithm of the tetrahydrozoline concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which is the concentration of tetrahydrozoline that produces 50% of the maximal response.

-

cAMP Inhibition Assay

This functional assay is used to determine the IC₅₀ of tetrahydrozoline for the inhibition of adenylyl cyclase activity via α₂-adrenergic receptors.

References

- 1. What is the mechanism of Tetrahydrozoline? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. (+-)-Tetrahydrozoline | C13H16N2 | CID 5419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Alpha-2 adrenergic and imidazoline receptor agonists prevent cue-induced cocaine-seeking - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Tetryzoline at Alpha-1 and Alpha-2 Adrenergic Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetryzoline is a sympathomimetic amine, belonging to the imidazoline class of compounds, widely utilized as a vasoconstrictor in over-the-counter ophthalmic and nasal decongestant preparations.[1][2][3] Its therapeutic effects are mediated through its interaction with adrenergic receptors, specifically the alpha-1 (α₁) and alpha-2 (α₂) subtypes.[2] This technical guide provides a comprehensive overview of the pharmacodynamics of tetryzoline, focusing on its mechanism of action at α₁ and α₂ adrenergic receptors, the associated signaling pathways, and the experimental methodologies used to characterize these interactions.

Tetryzoline: An Agonist at Alpha-1 and Alpha-2 Adrenergic Receptors

Tetryzoline functions as a direct-acting agonist at both α₁ and α₂ adrenergic receptors.[2] This dual agonism is central to its clinical effects. Activation of α₁ receptors on the smooth muscle of blood vessels leads to vasoconstriction, which alleviates redness in the eyes and reduces nasal congestion.[1][3] Concurrently, its action at α₂ receptors, particularly in the central nervous system, can lead to systemic effects such as a decrease in blood pressure and heart rate, which are important considerations in cases of systemic absorption or overdose.[1]

Quantitative Analysis of Tetryzoline's Receptor Interactions

A comprehensive search of the scientific literature reveals a scarcity of publicly available data on the specific binding affinities (Ki) and functional potencies (EC₅₀/IC₅₀) of tetryzoline for the individual subtypes of α₁ (α₁ₐ, α₁₈, α₁ₙ) and α₂ (α₂ₐ, α₂₈, α₂ₙ) adrenergic receptors. However, one study reported a composite Ki value for tetryzoline at a combination of α₁ and α₂ receptors.

Table 1: Binding Affinity of Tetryzoline at Adrenergic Receptors

| Ligand | Receptor Target | Tissue Source | Ki (nM) | Reference |

| Tetryzoline | α₁/α₂ Adrenergic Receptors | Rat Cortical Membranes | 11 | [2] |

Note: This Ki value represents the binding affinity of tetryzoline to a mixed population of α₁ and α₂ adrenergic receptors and does not provide information on subtype selectivity.

The lack of more specific quantitative data highlights an area for future research to fully elucidate the pharmacological profile of tetryzoline.

Alpha-1 Adrenergic Receptor Pharmacodynamics

Signaling Pathway

The α₁-adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq family of G-proteins.[4] Upon agonist binding, such as with tetryzoline, the Gαq subunit activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The elevated intracellular Ca²⁺ concentration, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response, such as smooth muscle contraction.[4]

Alpha-2 Adrenergic Receptor Pharmacodynamics

Signaling Pathway

The α₂-adrenergic receptors are also GPCRs, but they primarily couple to the Gi family of G-proteins.[4] When an agonist like tetryzoline binds to the α₂ receptor, the Gαi subunit is activated. This activation leads to the inhibition of adenylyl cyclase, an enzyme responsible for converting ATP into cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels reduces the activity of protein kinase A (PKA). This inhibitory signaling cascade can lead to various physiological effects, including the inhibition of neurotransmitter release from presynaptic neurons.[4]

Experimental Protocols

The characterization of tetryzoline's interaction with α₁ and α₂ adrenergic receptors involves a variety of in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the binding affinity (Ki or Kd) of a compound for a receptor.

Objective: To quantify the affinity of tetryzoline for α₁ and α₂ adrenergic receptors.

Methodology:

-

Membrane Preparation:

-

Cells or tissues expressing the target receptor (e.g., CHO or HEK293 cells transfected with the specific adrenergic receptor subtype, or tissue homogenates like rat brain cortex) are harvested.

-

The cells/tissues are homogenized in a cold buffer and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration is determined using a standard method (e.g., Bradford or BCA assay).

-

-

Competition Binding Assay:

-

A constant concentration of a radiolabeled ligand (e.g., [³H]-prazosin for α₁ receptors or [³H]-yohimbine for α₂ receptors) is incubated with the membrane preparation.

-

Increasing concentrations of unlabeled tetryzoline are added to compete with the radioligand for binding to the receptor.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

The radioactivity retained on the filter, representing the bound radioligand, is quantified using a scintillation counter.

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding of the radioligand versus the concentration of tetryzoline.

-

The IC₅₀ value (the concentration of tetryzoline that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Functional assays are used to determine the potency (EC₅₀ or IC₅₀) and efficacy of a compound in eliciting a cellular response through receptor activation.

1. Calcium Mobilization Assay (for α₁ Receptors)

Objective: To measure the ability of tetryzoline to stimulate Ca²⁺ release following α₁ receptor activation.

Methodology:

-

Cell Culture and Dye Loading:

-

Cells expressing the α₁ adrenergic receptor subtype of interest are cultured in a multi-well plate.

-

The cells are loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM), which increases in fluorescence intensity upon binding to Ca²⁺.

-

-

Assay Procedure:

-

The plate is placed in a fluorescence plate reader (e.g., FLIPR).

-

A baseline fluorescence reading is taken.

-

Different concentrations of tetryzoline are added to the wells.

-

The change in fluorescence intensity over time is monitored.

-

-

Data Analysis:

-

The peak fluorescence response is measured for each concentration of tetryzoline.

-

The data are plotted as the fluorescence response versus the concentration of tetryzoline.

-

The EC₅₀ value (the concentration of tetryzoline that produces 50% of the maximal response) is determined by non-linear regression analysis.

-

2. cAMP Inhibition Assay (for α₂ Receptors)

Objective: To measure the ability of tetryzoline to inhibit adenylyl cyclase activity through α₂ receptor activation.

Methodology:

-

Cell Culture and Stimulation:

-

Cells expressing the α₂ adrenergic receptor subtype of interest are cultured.

-

The cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

The cells are then incubated with varying concentrations of tetryzoline.

-

Adenylyl cyclase is stimulated with forskolin to induce cAMP production.

-

-

cAMP Measurement:

-

The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

-

Data Analysis:

-

The data are plotted as the percentage of inhibition of forskolin-stimulated cAMP production versus the concentration of tetryzoline.

-

The IC₅₀ value (the concentration of tetryzoline that inhibits 50% of the forskolin-stimulated cAMP production) is determined by non-linear regression analysis.

-

Conclusion

Tetryzoline is a well-established agonist of both α₁ and α₂ adrenergic receptors, with its clinical utility as a decongestant stemming from its α₁-mediated vasoconstrictor effects. The distinct signaling pathways of these two receptor classes, Gq/PLC for α₁ and Gi/adenylyl cyclase inhibition for α₂, underscore the diverse physiological responses that can be elicited by this compound. While a composite binding affinity for tetryzoline has been reported, a significant gap exists in the literature regarding its specific affinities and potencies at the individual subtypes of α₁ and α₂ receptors. Further research employing the detailed experimental protocols outlined in this guide is warranted to fully characterize the pharmacodynamic profile of tetryzoline and to potentially inform the development of more selective adrenergic agonists.

References

Imidazoline receptor binding affinity of Tetryzoline

An In-Depth Technical Guide on the Imidazoline Receptor Binding Affinity of Tetryzoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetryzoline, an imidazoline derivative, is widely recognized as an alpha-adrenergic agonist utilized for its vasoconstrictive properties in ophthalmic and nasal decongestants.[1][2] Beyond its primary mechanism of action at α-adrenoceptors, Tetryzoline's structural classification implies an interaction with imidazoline receptors (I-receptors).[1] Toxicological data support this interaction, suggesting that many of the adverse effects associated with Tetryzoline overdose, such as central nervous system depression and bradycardia, are attributable to its binding to imidazoline receptors.[3] This technical guide provides a comprehensive overview of the binding characteristics of Tetryzoline, detailing its affinity for adrenergic receptors and discussing its putative interaction with imidazoline receptor subtypes. It includes a detailed, representative experimental protocol for assessing binding affinity via radioligand assays and visualizes key signaling pathways and experimental workflows.

Binding Affinity Profile of Tetryzoline

Tetryzoline is known to be an agonist at both α-1 and α-2 adrenergic receptors.[4] While its interaction with imidazoline receptors is pharmacologically significant, specific high-affinity binding constants (Ki) for Tetryzoline at I1 and I2 imidazoline receptor subtypes are not consistently reported in publicly available literature. The following table summarizes the known binding affinity of Tetryzoline for α-adrenergic receptors.

Table 1: Comparative Binding Affinities of Tetryzoline

| Receptor Target | Species / Tissue | Ki (nM) | Reference |

|---|---|---|---|

| α-Adrenergic Receptors (α1A/1B/1D, α2A/2B/2C composite) | Rat / Cortical Membranes | 11 | [5] |

| I1 Imidazoline Receptor | Not Reported | Not Reported | - |

| I2 Imidazoline Receptor | Not Reported | Not Reported | - |

Experimental Protocols for Radioligand Binding Assays

The determination of a compound's binding affinity for a specific receptor is typically achieved through competitive radioligand binding assays.[6][7] This technique measures the ability of an unlabeled test compound (e.g., Tetryzoline) to displace a radiolabeled ligand that has a known high affinity and specificity for the target receptor.[6]

Principle

A fixed concentration of a specific radioligand is incubated with a receptor preparation (e.g., tissue homogenates, cell membranes) in the presence of increasing concentrations of the unlabeled test compound. As the concentration of the test compound increases, it displaces the radioligand from the receptor, leading to a decrease in measured radioactivity. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50. The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Materials and Reagents

-

Receptor Source: Homogenized tissue known to express the target receptor (e.g., rat brain cortex for α-2/I2, rostral ventrolateral medulla for I1) or membranes from cell lines stably expressing the human receptor subtype.

-

Radioligands:

-

For I1 Receptors: [³H]-Clonidine or [¹²⁵I]-p-Iodoclonidine.

-

For I2 Receptors: [³H]-Idazoxan.[8]

-

-

Test Compound: Tetryzoline hydrochloride.

-

Binding Buffer: e.g., 5 mM Tris HCl, 5 mM HEPES, 0.5 mM EGTA, 0.5 mM EDTA, 0.5 mM MgCl₂, pH 8.0.[9]

-

Wash Buffer: e.g., Cold 50 mM Tris HCl, pH 7.4.[9]

-

Non-specific Binding Determinate: A high concentration of a non-radiolabeled ligand known to bind to the receptor (e.g., 10 µM phentolamine).

-

Apparatus: 96-well plates, filter harvester, glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine), scintillation counter, scintillation fluid.

General Protocol for Competitive Binding Assay

-

Preparation: A 96-well plate is prepared. Each well will contain the receptor preparation, radioligand, and either buffer, the test compound (Tetryzoline), or the compound for determining non-specific binding.

-

Assay Setup: To each well, add the following in order:

-

150 µL of receptor membrane preparation (e.g., 50-120 µg protein).[10]

-

50 µL of the competing test compound (Tetryzoline) at various concentrations (typically a 10-point curve over a five-log unit range) or buffer for total binding.[6][10] For non-specific binding wells, add 50 µL of the non-specific determinate.

-

50 µL of radioligand solution in binding buffer (at a concentration near its Kd).[10]

-

-

Incubation: The plate is incubated, typically for 60 minutes at 30°C, with gentle agitation to allow the binding to reach equilibrium.[10]

-

Termination & Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters using a 96-well cell harvester. This separates the receptor-bound radioligand from the free radioligand.[10][11]

-

Washing: The filters are immediately washed multiple times (e.g., 4 times) with ice-cold wash buffer to remove any remaining unbound radioligand.[10]

-

Counting: The filters are dried, and the radioactivity trapped on each filter is measured using a liquid scintillation counter.

Data Analysis

-

Specific Binding: Calculated by subtracting the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding (counts in the absence of competing ligand).

-

IC50 Determination: The data are plotted as the percentage of specific binding versus the log concentration of Tetryzoline. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value.

-

Ki Calculation: The IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

Imidazoline Receptor Signaling Pathways

Imidazoline receptors are distinct from adrenergic receptors and are classified into at least three subtypes (I1, I2, I3), each with unique localizations and signaling mechanisms.[12]

I1-Imidazoline Receptor Signaling

The I1 receptor is a plasma membrane protein implicated in the central regulation of blood pressure.[12][13] Evidence suggests it may be coupled to a G-protein.[13] Its activation leads to the stimulation of phosphatidylcholine-specific phospholipase C (PC-PLC), which hydrolyzes phosphatidylcholine to produce the second messenger diacylglycerol (DAG). This pathway is distinct from the canonical phosphoinositide pathway used by many other G-protein coupled receptors.

Caption: I1 Imidazoline Receptor Signaling Pathway.

I2-Imidazoline Receptor Association

The I2 imidazoline binding sites are structurally diverse and are prominently located on the outer mitochondrial membrane.[8] They are recognized as allosteric binding sites on monoamine oxidase A and B (MAO-A and MAO-B), enzymes crucial for neurotransmitter metabolism.[3] Ligand binding at the I2 site can modulate the activity of MAO, which has implications for psychiatric disorders and neuroprotection.

Caption: I2 Imidazoline Receptor Association with MAO.

Visualization of Experimental Workflow

The following diagram outlines the logical flow of a competitive radioligand binding assay, from preparation to final data analysis.

Caption: Workflow for Competitive Radioligand Binding Assay.

Conclusion

Tetryzoline is a potent alpha-adrenergic agonist with a well-established mechanism of action that underlies its clinical use as a decongestant. Its imidazoline structure and associated toxicological profile strongly indicate that it also engages with I1 and I2 imidazoline receptors. While quantitative binding data for these specific interactions are not widely published, the established methodologies of radioligand binding assays provide a clear framework for their determination. Understanding the full receptor binding profile of Tetryzoline, including its affinities for different imidazoline receptor subtypes, is crucial for a complete comprehension of its pharmacological and toxicological effects. Further research to quantify these interactions would be invaluable for drug development professionals and for refining the therapeutic use of imidazoline-class compounds.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Significance of the imidazoline receptors in toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tetryzoline - Wikipedia [en.wikipedia.org]

- 5. w.bindingdb.org [w.bindingdb.org]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Radioligand binding methods: practical guide and tips [pubmed.ncbi.nlm.nih.gov]

- 8. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdspdb.unc.edu [pdspdb.unc.edu]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 12. Imidazoline receptor - Wikipedia [en.wikipedia.org]

- 13. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Central Nervous System Effects of Tetrahydrozoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrozoline is a sympathomimetic amine, structurally an imidazoline derivative, widely available in over-the-counter ophthalmic and nasal decongestant preparations. While its peripheral effects as a vasoconstrictor are well-documented, its impact on the central nervous system (CNS) following systemic exposure is of significant interest to researchers and clinicians, particularly due to the potential for severe toxicity upon ingestion. This technical guide provides a comprehensive overview of the CNS effects of tetrahydrozoline, detailing its mechanism of action, receptor binding profiles, and the downstream signaling pathways it modulates. The guide also outlines key experimental protocols for investigating these effects and presents available quantitative data in a structured format.

Mechanism of Action in the Central Nervous System

Tetrahydrozoline's primary mechanism of action in the CNS is its agonistic activity at alpha-adrenergic and imidazoline receptors.[1][2] Upon crossing the blood-brain barrier, tetrahydrozoline interacts with these receptors in various brain regions, leading to a cascade of physiological and behavioral effects.

Alpha-Adrenergic Receptor Agonism

Tetrahydrozoline acts as an agonist at both α1 and α2-adrenergic receptors.[2]

-

α1-Adrenergic Receptors: Stimulation of postsynaptic α1-adrenergic receptors in the CNS is generally associated with excitatory effects, including increased neuronal firing. However, the predominant CNS effects of tetrahydrozoline overdose are depressive, suggesting that its α2-adrenergic and imidazoline receptor activity are of greater clinical significance.

-

α2-Adrenergic Receptors: Tetrahydrozoline's agonism at presynaptic α2-adrenergic autoreceptors in the brainstem, particularly in the locus coeruleus, leads to a decrease in the release of norepinephrine.[3] This reduction in central sympathetic outflow is a key contributor to the sedative, hypotensive, and bradycardic effects observed in cases of systemic toxicity.

Imidazoline Receptor Agonism

In addition to its affinity for adrenergic receptors, tetrahydrozoline also binds to imidazoline receptors in the CNS.[3]

-

I1-Imidazoline Receptors: These receptors are located in the rostral ventrolateral medulla (RVLM) and are implicated in the central regulation of blood pressure. Agonism at I1 receptors by imidazoline compounds contributes to a reduction in sympathetic outflow, further potentiating the hypotensive effects.[3]

Quantitative Data: Receptor Binding Affinities

Precise binding affinities (Ki values) of tetrahydrozoline for individual adrenergic and imidazoline receptor subtypes are not extensively reported in publicly available literature. However, one study has reported a collective Ki value for a combination of α1 and α2-adrenergic receptors.

| Receptor Target | Ligand | Ki (nM) | Tissue Source | Reference |

| α1/α2-Adrenergic Receptors | Tetrahydrozoline | 11 | Rat Cortical Membranes | [4] |

It is crucial for future research to determine the specific binding affinities of tetrahydrozoline for α1A, α1B, α1D, α2A, α2B, α2C, and I1 receptor subtypes to better understand its pharmacological profile.

Experimental Protocols

This section details standardized experimental protocols that can be employed to investigate the CNS effects of tetrahydrozoline.

Radioligand Binding Assay for Adrenergic Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of tetrahydrozoline for α-adrenergic receptors.

Objective: To determine the binding affinity (Ki) of tetrahydrozoline for α1 and α2-adrenergic receptor subtypes.

Materials:

-

Cell membranes prepared from cell lines expressing specific human α-adrenergic receptor subtypes (e.g., α1A, α2A).

-

Radioligand: e.g., [3H]-Prazosin for α1 receptors, [3H]-Rauwolscine or [3H]-Yohimbine for α2 receptors.

-

Tetrahydrozoline hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Non-specific binding control (e.g., phentolamine).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of tetrahydrozoline in the assay buffer.

-

To determine non-specific binding, a parallel set of tubes is prepared with the addition of a high concentration of a non-labeled antagonist (e.g., phentolamine).

-

Incubate at room temperature for a predetermined time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of tetrahydrozoline (the concentration that inhibits 50% of specific radioligand binding) from a competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Neurotransmitter Monitoring

This protocol outlines the use of in vivo microdialysis to measure changes in extracellular neurotransmitter levels in the brain of a conscious animal following tetrahydrozoline administration.

Objective: To measure the effect of tetrahydrozoline on the extracellular concentrations of norepinephrine and dopamine in the prefrontal cortex.

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Syringe pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

Tetrahydrozoline solution for injection.

-

High-performance liquid chromatography (HPLC) system with electrochemical detection.

-

Anesthetized or freely moving rat with a surgically implanted guide cannula.

Procedure:

-

Insert the microdialysis probe into the prefrontal cortex of the rat.

-

Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into a fraction collector.

-

After a baseline collection period, administer tetrahydrozoline systemically (e.g., intraperitoneally).

-

Continue collecting dialysate samples to monitor changes in neurotransmitter levels.

-

Analyze the dialysate samples for norepinephrine and dopamine concentrations using HPLC with electrochemical detection.

-

Express the results as a percentage of the baseline neurotransmitter levels.

Behavioral Assays in Rodents

Objective: To assess the effects of tetrahydrozoline on locomotor activity and exploratory behavior.

Procedure:

-

Habituate the rodent to the testing room for at least 30 minutes before the test.

-

Administer tetrahydrozoline or vehicle control to the animal.

-

Place the animal in the center of a square arena (the open field).

-

Record the animal's activity for a set period (e.g., 10-30 minutes) using a video tracking system.

-

Analyze the recording for parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. A decrease in these parameters would suggest sedative effects.

Objective: To evaluate the anxiolytic or anxiogenic effects of tetrahydrozoline.

Procedure:

-

Habituate the rodent to the testing room.

-

Administer tetrahydrozoline or vehicle control.

-

Place the animal in the center of a plus-shaped maze with two open and two enclosed arms, elevated from the floor.

-

Allow the animal to explore the maze for a set period (e.g., 5 minutes).

-

Record the time spent in and the number of entries into the open and closed arms. A decrease in the time spent in the open arms may indicate an anxiogenic effect.

Signaling Pathways and Visualizations

The CNS effects of tetrahydrozoline are mediated by the activation of specific G-protein coupled receptor (GPCR) signaling pathways.

α2-Adrenergic Receptor Signaling Pathway

Activation of α2-adrenergic receptors by tetrahydrozoline leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This pathway is crucial for the presynaptic inhibition of norepinephrine release.

Figure 1: α2-Adrenergic Receptor Signaling Pathway.

Experimental Workflow: In Vivo Microdialysis

The following diagram illustrates the workflow for an in vivo microdialysis experiment to study the effect of tetrahydrozoline on neurotransmitter levels.

Figure 2: In Vivo Microdialysis Experimental Workflow.

Logical Relationship: CNS Effects of Tetrahydrozoline Overdose

This diagram shows the logical progression from tetrahydrozoline overdose to the observed clinical CNS effects.

Figure 3: Pathophysiology of Tetrahydrozoline Overdose.

Conclusion

Tetrahydrozoline exerts significant effects on the central nervous system, primarily through its agonist activity at α2-adrenergic and I1-imidazoline receptors. These actions lead to a reduction in central sympathetic outflow, resulting in CNS depression, bradycardia, and hypotension, which are the hallmark signs of systemic toxicity. While the general mechanisms are understood, there is a clear need for further research to delineate the specific receptor subtype affinities and the precise downstream signaling events. The experimental protocols outlined in this guide provide a framework for future investigations that will be critical for a more complete understanding of the neuropharmacology of tetrahydrozoline and for the development of potential therapeutic interventions for overdose.

References

- 1. Anxiolytic-like action of orally administered dl-tetrahydropalmatine in elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GTPγS Assay for Measuring Agonist-Induced Desensitization of Two Human Polymorphic Alpha2B-Adrenoceptor Variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Tetryzoline as a research chemical for cardiovascular studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetryzoline, a widely available imidazoline derivative, is recognized for its potent vasoconstrictive properties, primarily utilized in over-the-counter ophthalmic and nasal decongestants. Beyond its clinical applications, tetryzoline presents a valuable pharmacological tool for cardiovascular research. As a non-selective agonist for both α1 and α2-adrenergic receptors, it offers a unique avenue to investigate the physiological and pathophysiological roles of these receptors in the cardiovascular system. This technical guide provides an in-depth overview of tetryzoline's mechanism of action, its effects on cardiovascular parameters, detailed experimental protocols for its use in preclinical research, and a summary of key quantitative data. The information is intended to equip researchers with the foundational knowledge to effectively employ tetryzoline as a research chemical in the study of cardiovascular function and disease.

Introduction: The Dual Role of Tetryzoline

Tetryzoline's primary mechanism of action is the stimulation of α-adrenergic receptors. Its interaction with α1-receptors on vascular smooth muscle cells leads to vasoconstriction, the basis for its decongestant effects.[1][2] However, upon systemic absorption, tetryzoline's activation of central and peripheral α2-adrenergic receptors can lead to a more complex cardiovascular response, including an initial hypertensive phase followed by profound hypotension and bradycardia.[3][4] This dual activity makes tetryzoline a compelling compound for studying the integrated regulation of blood pressure, heart rate, and vascular tone by the adrenergic nervous system.

Mechanism of Action and Signaling Pathways

Tetryzoline exerts its cardiovascular effects through the activation of two major classes of adrenergic receptors: α1 and α2.

α1-Adrenergic Receptor Signaling in Cardiomyocytes

In the heart, α1-adrenergic receptors are coupled to the Gq protein.[5] Activation of this pathway by tetryzoline initiates a signaling cascade that leads to increased intracellular calcium and activation of protein kinase C (PKC). While less prominent than β-adrenergic signaling in regulating contractility, α1-adrenergic stimulation in cardiomyocytes is implicated in hypertrophic responses and has been shown to offer cardioprotective effects.[5][6]

References

- 1. CV Pharmacology | Alpha-Adrenoceptor Agonists (α-agonists) [cvpharmacology.com]

- 2. embopress.org [embopress.org]

- 3. Effects of hypoxia versus ischaemia on vascular functions of isolated rat thoracic aorta: revisiting the in vitro vascular ischaemia/reperfusion model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cardiac α1A-adrenergic receptors: emerging protective roles in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In-Vivo Studies of Tetryzoline Hydrochloride Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetryzoline hydrochloride is a sympathomimetic amine and an alpha-adrenergic agonist that is a derivative of imidazoline.[1][2] It is commonly utilized for its vasoconstrictive properties to alleviate nasal congestion and, in ophthalmic formulations, to relieve redness of the eye caused by minor irritants.[1][2] These application notes provide detailed protocols for the preparation of Tetryzoline hydrochloride solutions for in-vivo studies, particularly focusing on the rabbit model of allergic conjunctivitis, a common application for this compound.

Mechanism of Action

Tetryzoline hydrochloride exerts its effects by acting as an agonist at alpha-adrenergic receptors.[3] It is a selective agonist for both alpha-1 and alpha-2 adrenergic receptors.[3] The activation of these receptors on vascular smooth muscle leads to vasoconstriction, which reduces redness and edema in the conjunctiva.[4][5]

Signaling Pathways

The activation of alpha-1 and alpha-2 adrenergic receptors by Tetryzoline hydrochloride initiates distinct intracellular signaling cascades:

-

Alpha-1 Adrenergic Receptor Pathway: Activation of the Gq-coupled alpha-1 receptor stimulates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC), ultimately leading to smooth muscle contraction and vasoconstriction.[5]

-

Alpha-2 Adrenergic Receptor Pathway: The Gi-coupled alpha-2 receptor, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP also contributes to smooth muscle contraction.[4]

Data Presentation: Solution Preparation Parameters

The following tables summarize the key quantitative data for the preparation of Tetryzoline hydrochloride solutions for in-vivo studies.

| Solvent System | Components & Proportions | Achievable Concentration | Notes |

| Aqueous Solution | Tetryzoline HCl in sterile, isotonic saline or Phosphate Buffered Saline (PBS) | Up to 100 mg/mL in PBS.[2] | Recommended for direct ophthalmic application. Ensure the final solution is sterile and isotonic. |

| Organic Co-solvent System | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.67 mg/mL[2] | Useful for systemic administration routes where higher concentrations may be needed. Prepare fresh daily. |

| Stock Solution (for dilution) | Tetryzoline HCl in DMSO | Up to 25 mg/mL[6] | Can be stored at -20°C for up to a month or -80°C for up to six months.[1] Dilute to the final working concentration with a suitable vehicle before use. |

| Storage Conditions | Temperature | Duration | Notes |

| Aqueous Working Solution | 2-8°C | Up to 24 hours | Prepare fresh daily for optimal stability and to prevent microbial contamination. |

| Organic Co-solvent Working Solution | Room Temperature | Use immediately | Prepare fresh on the day of the experiment. |

| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |

| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |

Experimental Protocols

Protocol 1: Preparation of 0.05% Tetryzoline Hydrochloride Ophthalmic Solution

This protocol describes the preparation of a 0.05% (0.5 mg/mL) Tetryzoline hydrochloride solution, a commonly used concentration in ophthalmic applications.[7]

Materials:

-

Tetryzoline hydrochloride powder

-

Sterile isotonic saline (0.9% NaCl) or Phosphate Buffered Saline (PBS), pH 7.4

-

Sterile 0.22 µm syringe filter

-

Sterile volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Calculation: To prepare 10 mL of a 0.05% solution, weigh out 5 mg of Tetryzoline hydrochloride powder.

-

Dissolution: In a sterile volumetric flask, dissolve the weighed Tetryzoline hydrochloride in a small volume of sterile isotonic saline or PBS.

-

Volume Adjustment: Once fully dissolved, bring the solution to the final volume of 10 mL with the sterile saline or PBS.

-

Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile container.

-

Storage: Store the sterile solution at 2-8°C and use within 24 hours.

Protocol 2: In-Vivo Rabbit Model of Allergic Conjunctivitis

This protocol details the induction of allergic conjunctivitis in New Zealand white rabbits and the subsequent evaluation of Tetryzoline hydrochloride's efficacy.

Animal Model:

-

Species: New Zealand White rabbits

-

Weight: 2-3 kg

-

Housing: Individually housed in a controlled environment with a 12-hour light/dark cycle.

Induction of Allergic Conjunctivitis (Compound 48/80 Method):

Compound 48/80 is a potent mast cell degranulator and can be used to induce a rapid and reproducible allergic-like reaction.[8]

-

Preparation of Compound 48/80 Solution: Prepare a 1 mg/mL solution of Compound 48/80 in sterile saline.

-

Induction: Instill one drop (approximately 50 µL) of the Compound 48/80 solution into the conjunctival sac of one eye of each rabbit. The contralateral eye can serve as a control.

-

Observation: The allergic reaction, characterized by redness, swelling, and discharge, typically develops within 15-30 minutes.

Experimental Groups:

-

Group 1 (Control): Instillation of sterile saline (vehicle) into the induced eye.

-

Group 2 (Tetryzoline HCl): Instillation of 0.05% Tetryzoline hydrochloride solution into the induced eye.

-

Group 3 (Positive Control - Optional): Instillation of a known anti-allergic ophthalmic solution.

Treatment and Evaluation:

-

Treatment: 15 minutes after the induction of conjunctivitis, instill one drop of the respective treatment solution into the designated eye.

-

Evaluation: Score the severity of conjunctival redness, chemosis (swelling), and discharge at 15, 30, 60, and 120 minutes post-treatment using a modified Draize scoring system (see table below).[9][10]

| Parameter | Score | Description |

| Conjunctival Redness | 0 | Normal |

| 1 | Faintly red | |

| 2 | Moderate to severe red | |

| 3 | Beefy red | |

| Chemosis (Swelling) | 0 | No swelling |

| 1 | Minor swelling | |

| 2 | Moderate swelling with partial eversion of the lids | |

| 3 | Swelling with lids about half-closed | |

| 4 | Swelling with lids more than half-closed | |

| Discharge | 0 | No discharge |

| 1 | Slight discharge | |

| 2 | Mucoid discharge | |

| 3 | Purulent discharge |

Data Analysis:

Compare the mean scores for each parameter between the treatment groups at each time point using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).

Mandatory Visualizations

Signaling Pathway of Tetryzoline Hydrochloride

References

- 1. Scoring for eye irritation tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Tetryzoline - Wikipedia [en.wikipedia.org]

- 4. Alpha1 and Alpha 2 receptors | Herman Ostrow Orofacial Pain and Oral Medicine Wiki [wiki.ostrowonline.usc.edu]

- 5. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. drugs.com [drugs.com]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. daikinchemicals.com [daikinchemicals.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Tetryzoline

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of Tetryzoline in pharmaceutical formulations using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Introduction

Tetryzoline is a sympathomimetic agent and an alpha-adrenergic agonist used as a vasoconstrictor in over-the-counter eye drops and nasal sprays to relieve congestion.[1] Accurate and reliable quantification of Tetryzoline in pharmaceutical formulations is crucial for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose, offering high specificity, sensitivity, and accuracy.[2][3][4] This application note details a robust HPLC method for the determination of Tetryzoline, including instrumentation, sample preparation, and method validation parameters.

Tetryzoline, chemically known as 2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole, is an imidazoline derivative.[1] Its chemical structure lends itself to UV spectrophotometric detection, a common detection method in HPLC.

Principle of the Method

This method utilizes reversed-phase HPLC to separate Tetryzoline from other components in the sample matrix. The separation is achieved on a C8 or C18 analytical column with an isocratic mobile phase consisting of an organic solvent and an aqueous buffer. The analyte is detected by a UV detector at a specific wavelength, and the peak area is proportional to the concentration of Tetryzoline in the sample.

Materials and Reagents

-

Tetryzoline Hydrochloride Reference Standard (USP grade)[2]

-

Acetonitrile (HPLC grade)[2]

-

Potassium dihydrogen phosphate (analytical grade)[2]

-

Phosphoric acid (analytical grade)[2]

-

Acetic acid (analytical grade)[5]

-

Water (HPLC grade)

-

0.45 µm syringe filters[6]

Instrumentation and Chromatographic Conditions

Several HPLC systems can be employed for this analysis. Below are examples of validated chromatographic conditions.

Method 1: Reversed-Phase C8 Column

| Parameter | Condition |

| HPLC System | Dionex system with PDA-3000 detector or equivalent[2] |

| Column | C8, 125 mm x 4.6 mm, 5 µm particle size[2][4] |

| Mobile Phase | Acetonitrile : Phosphate buffer (pH 3.0) (20:80, v/v)[2][4] |

| Flow Rate | 1.0 mL/min[2][4] |

| Injection Volume | 20 µL[2] |

| Detection Wavelength | 240 nm[2][4] |

| Column Temperature | Ambient |

Method 2: Reversed-Phase C18 Column

| Parameter | Condition |

| HPLC System | HPLC system with UV detector |

| Column | Diamonsil C18, 150 mm x 4.6 mm, 5 µm particle size[7] |

| Mobile Phase | Methanol : Acetate buffer (40:60, v/v)[7] |

| Flow Rate | Not specified, typically 1.0 mL/min |

| Injection Volume | Not specified, typically 10-20 µL |

| Detection Wavelength | 235 nm[7] |

| Column Temperature | Ambient |

Method 3: Silica Column with Aqueous-Organic Mobile Phase

| Parameter | Condition |

| HPLC System | HPLC system with UV detector |

| Column | Bare Silica, e.g., LiChrosorb Si-60[5] |

| Mobile Phase | Methanol : Water (70:30, v/v) containing 0.03% triethylamine and 0.02% acetic acid[5] |

| Flow Rate | 1.0 mL/min[5] |

| Injection Volume | 20 µL[5] |

| Detection Wavelength | 254 nm[5] |

| Column Temperature | Ambient |

Experimental Protocols

5.1. Preparation of Solutions

-

Phosphate Buffer (pH 3.0) for Method 1: Dissolve 1.0 g of potassium dihydrogen phosphate in 1000 mL of water. Add 3 mL of triethylamine and adjust the pH to 3.0 with dilute phosphoric acid solution.[2]

-

Mobile Phase for Method 1: Prepare a mixture of acetonitrile and phosphate buffer (pH 3.0) in a 20:80 (v/v) ratio. Degas the mobile phase before use.[2]

-

Stock Standard Solution (1.0 mg/mL): Accurately weigh and dissolve an appropriate amount of Tetryzoline Hydrochloride Reference Standard in the diluent (e.g., mobile phase or a suitable solvent) to obtain a concentration of 1.0 mg/mL.[2]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 0.025 - 0.075 mg/mL).[2]

5.2. Sample Preparation (for Eye Drops)

-

Dilution Method 1: Transfer a specific volume of the eye drop formulation (e.g., 5.0 mL) into a 50 mL volumetric flask and dilute to volume with the diluent to obtain a nominal concentration within the calibration range.[2]

-

Dilution Method 2: Transfer 1.0 mL of the eye drops into a vial and add 1.0 mL of HPLC-grade methanol (a 1:1 dilution).[6]

-

Filtration: Filter the diluted sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.[6]

5.3. Calibration Curve

Inject the working standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration. The linearity of the method should be evaluated by linear regression analysis. A correlation coefficient (r²) of ≥ 0.999 is typically considered acceptable.[2][7]

5.4. Sample Analysis

Inject the prepared sample solutions into the HPLC system. The concentration of Tetryzoline in the sample is determined by comparing its peak area to the calibration curve.

Method Validation Summary

A summary of typical validation parameters for a Tetryzoline HPLC method is provided below.

| Parameter | Typical Results |

| Linearity Range | 0.025 - 0.075 mg/mL[2][4] or 9.94 - 497.0 µg/mL[7] |

| Correlation Coefficient (r²) | ≥ 0.999[2][4][7] |

| Accuracy (% Recovery) | 99.8% - 101.3%[2][8] |

| Precision (RSD%) | < 1.0%[2] |

| Limit of Detection (LOD) | 2.4 ppb (method dependent)[6] |

| Limit of Quantitation (LOQ) | 1.0 µg/mL (method dependent)[5] |

System Suitability

Before starting the analysis, the suitability of the HPLC system should be verified. This is typically done by injecting a standard solution multiple times. The system is deemed suitable if the relative standard deviation (RSD) of the peak areas is less than 2.0% and other chromatographic parameters like peak asymmetry and theoretical plates are within acceptable limits.

Visual Representations

Experimental Workflow for Tetryzoline Quantification

Caption: A flowchart illustrating the major steps involved in the HPLC quantification of Tetryzoline.

Logical Relationship of Method Validation Parameters

References

- 1. (+-)-Tetrahydrozoline | C13H16N2 | CID 5419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. jfda-online.com [jfda-online.com]

- 6. HPLC Method for Analysis of Tetrahydrozoline Hydrochloride in Redness Relief Eye Drops on Newcrom R1 column | SIELC Technologies [sielc.com]

- 7. Determination of Tetrahydrozoline Hydrochloride and Its Related Substances in Eye Drops By HPLC [journal11.magtechjournal.com]

- 8. researchgate.net [researchgate.net]

Application Note: Analysis of Tetryzoline and its Putative Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

Tetryzoline, an imidazoline derivative and alpha-adrenergic agonist, is a common component in over-the-counter ophthalmic and nasal decongestants. Its analysis in biological matrices is crucial for pharmacokinetic studies, toxicological investigations, and in the context of drug-facilitated crimes. While the metabolism of Tetryzoline is not extensively documented, with the parent drug often being excreted unchanged, understanding its potential biotransformation is vital for comprehensive toxicological screening.[1] This application note provides a detailed protocol for the extraction and subsequent GC-MS analysis of Tetryzoline from biological samples such as blood and urine. Additionally, a hypothetical metabolic pathway is proposed based on the biotransformation of structurally similar compounds.

Introduction

Tetryzoline acts as a vasoconstrictor by stimulating alpha-1 adrenergic receptors, providing temporary relief from minor eye redness and nasal congestion.[2] Systemic exposure, particularly through ingestion, can lead to significant central nervous system depression, bradycardia, and hypotension.[3] Consequently, sensitive and specific analytical methods are required for its detection and quantification in biological fluids. Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of Tetryzoline, offering high selectivity and sensitivity.[4] This document outlines a robust liquid-liquid extraction (LLE) method for sample preparation and provides optimized GC-MS parameters for the analysis of the parent drug. A discussion on potential derivatization to improve chromatographic performance is also included.

Hypothetical Metabolic Pathway of Tetryzoline

While definitive studies on the metabolism of Tetryzoline are scarce in publicly available literature, with at least part of the drug excreted unchanged, potential metabolic pathways can be postulated based on common xenobiotic biotransformations and studies of similar imidazoline derivatives.[1][5] The proposed pathway primarily involves oxidation and hydroxylation reactions.

Caption: Hypothetical metabolic pathway of Tetryzoline.

Quantitative Data

The following table summarizes reported concentrations of Tetryzoline in biological samples following therapeutic use and in cases of non-medicinal exposure.

| Analyte | Matrix | Concentration Range (Therapeutic) | Concentration Range (Non-Medicinal/Overdose) | Citation(s) |

| Tetryzoline | Serum | 0.068 - 0.380 ng/mL | > 0.380 ng/mL | [1][6][7] |

| Tetryzoline | Urine | 13 - 210 ng/mL | > 210 ng/mL (can reach >1000 ng/mL) | [1][3][8] |

Experimental Protocols

This section details the procedures for sample preparation and GC-MS analysis of Tetryzoline.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from established methods for the extraction of Tetryzoline from biological fluids.[1][2][3]

Materials:

-

Biological sample (1 mL of urine, plasma, or serum)

-

Internal Standard (IS): Naphazoline (100 ng/mL in methanol) or other suitable analogue

-

Alkaline Buffer: Saturated Sodium Borate Buffer (pH 9.2) or 0.1 M NaOH

-

Extraction Solvent: n-Butyl Chloride or a mixture of Hexane:Ethyl Acetate (9:1, v/v)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

GC vials with inserts

Procedure:

-

Pipette 1 mL of the biological sample into a 10 mL glass centrifuge tube.

-

Add 10 µL of the internal standard solution.

-

Add 1 mL of alkaline buffer and vortex for 30 seconds to alkalinize the sample.

-

Add 5 mL of the extraction solvent.

-

Cap the tube and vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 50 µL of ethyl acetate or a suitable solvent for GC-MS analysis.

-

Transfer the reconstituted sample to a GC vial with an insert for injection.

Optional Derivatization

Tetryzoline contains a secondary amine within its imidazoline ring, which can lead to peak tailing and potential adsorption on the GC column. Derivatization can improve chromatographic performance.[7][9]

Reagents:

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

N-methyl-bis(trifluoroacetamide) (MBTFA)

Procedure:

-

To the dried extract from the LLE step, add 50 µL of BSTFA + 1% TMCS.

-

Cap the vial and heat at 70°C for 30 minutes.

-

Cool to room temperature before injection.

GC-MS Analysis

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890/5977).

GC Conditions:

-

Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Injection Volume: 1-2 µL

-

Injector Temperature: 280°C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 minute

-

Ramp: 20°C/min to 300°C

-

Hold: 5 minutes at 300°C

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode:

-

Full Scan: m/z 50-400 for qualitative analysis and metabolite identification.

-

Selected Ion Monitoring (SIM): For quantitative analysis.

-

Tetryzoline (underivatized): m/z 200 (M+), 143, 117

-

Naphazoline (IS): m/z 210 (M+), 141, 181 (Note: Ions for derivatized Tetryzoline should be determined experimentally.)

-

-

Experimental Workflow

The entire analytical process from sample receipt to data analysis is depicted in the following workflow diagram.

Caption: GC-MS workflow for Tetryzoline analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the GC-MS analysis of Tetryzoline in biological matrices. The outlined liquid-liquid extraction method is effective for isolating the analyte, and the provided GC-MS parameters are optimized for its sensitive detection. While the metabolism of Tetryzoline is not well-defined, the proposed hypothetical pathway offers a basis for further research into its biotransformation. The optional derivatization step can be employed to enhance chromatographic performance, which is particularly useful for achieving lower detection limits. This protocol serves as a valuable resource for researchers in clinical and forensic toxicology, as well as for professionals in drug development.

References

- 1. Tetryzoline - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. More than meets the eye: a scoping review on the non-medical uses of THZ eye drops - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vitro metabolism of oxymetazoline: evidence for bioactivation to a reactive metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (+-)-Tetrahydrozoline | C13H16N2 | CID 5419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Use of tetrahydrozoline for chemical submission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tetrahydrozoline (Visine®) concentrations in serum and urine during therapeutic ocular dosing: a necessary first step in determining an overdose - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Tetryzoline as a Positive Control in Adrenergic Receptor Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetryzoline, a well-established alpha-adrenergic agonist, is commonly utilized as a vasoconstrictor in over-the-counter ophthalmic and nasal decongestant products.[1][2] Its primary mechanism of action involves the activation of alpha-adrenergic receptors, leading to the constriction of blood vessels.[1][3] Tetryzoline is recognized as a selective agonist for alpha-1 adrenergic receptors, while also exhibiting activity at alpha-2 adrenergic receptors.[1] This pharmacological profile makes Tetryzoline a suitable and cost-effective positive control for in vitro assays designed to characterize the activity of novel compounds targeting alpha-adrenergic receptors. This application note provides detailed protocols for utilizing Tetryzoline as a positive control in receptor binding and functional assays for both alpha-1 and alpha-2 adrenergic receptors.

Pharmacological Profile of Tetryzoline

Tetryzoline is an imidazoline derivative that acts as a sympathomimetic amine.[2] Its vasoconstrictive effects are mediated through its interaction with alpha-adrenergic receptors. While it is primarily classified as an alpha-1 adrenergic agonist, it also demonstrates functional activity at alpha-2 adrenergic receptors.[1]

Table 1: Summary of Tetryzoline's Adrenergic Receptor Activity

| Receptor Subfamily | Primary G-protein Coupling | Second Messenger Pathway | Tetryzoline Activity |

| Alpha-1 (α1) | Gq/11 | ↑ Inositol triphosphate (IP3), ↑ Diacylglycerol (DAG), ↑ Intracellular Ca2+ | Agonist |

| Alpha-2 (α2) | Gi/o | ↓ Cyclic Adenosine Monophosphate (cAMP) | Agonist |

Note: Specific binding affinities (Ki) and potency (EC50) values for Tetryzoline at individual human alpha-1 (α1A, α1B, α1D) and alpha-2 (α2A, α2B, α2C) adrenergic receptor subtypes are not extensively documented in publicly available literature. The provided information reflects the general activity profile of Tetryzoline.

Adrenergic Receptor Signaling Pathways

The activation of alpha-adrenergic receptors by an agonist like Tetryzoline initiates distinct downstream signaling cascades.

Alpha-1 Adrenergic Receptor Signaling

Alpha-1 adrenergic receptors are coupled to Gq/11 proteins. Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Alpha-2 Adrenergic Receptor Signaling

Alpha-2 adrenergic receptors are coupled to Gi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).

Experimental Protocols

The following protocols describe standard assays for characterizing adrenergic receptor activity, using Tetryzoline as a positive control.

Radioligand Binding Assay (Competition)

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the adrenergic receptor.

Materials:

-

Cell membranes from a cell line stably expressing the human adrenergic receptor of interest (e.g., CHO-K1 or HEK293 cells expressing ADRA1A or ADRA2A).

-

Radioligand: [³H]-Prazosin for α1 subtypes, [³H]-Yohimbine for α2 subtypes.

-

Non-labeled competitor for non-specific binding determination (e.g., Phentolamine).

-

Tetryzoline hydrochloride.

-

Test compounds.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (GF/B or GF/C).

-

Scintillation cocktail.

-

96-well plates.

-

Filter manifold.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of binding buffer (for total binding).

-

50 µL of non-labeled competitor (e.g., 10 µM Phentolamine, for non-specific binding).

-

50 µL of Tetryzoline or test compound at various concentrations.

-

-

Add 50 µL of the radioligand solution (at a concentration near its Kd) to all wells.

-

Add 100 µL of the cell membrane suspension to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filter manifold. Wash the filters three times with ice-cold wash buffer.

-

Detection: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay (for α1 Receptors)

This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled alpha-1 adrenergic receptors.

Materials:

-

A cell line stably expressing the human alpha-1 adrenergic receptor of interest (e.g., U2OS-ADRA1A).

-

Cell culture medium.

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Fluo-4 AM or other suitable calcium-sensitive dye.

-

Probenecid (optional, to prevent dye leakage).

-

Tetryzoline hydrochloride.

-

Test compounds.

-

96-well black-walled, clear-bottom plates.

-

Fluorescence plate reader with an automated injection system.

Procedure:

-

Cell Plating: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and wash the cells with HBSS. Add the loading buffer containing the calcium-sensitive dye and probenecid (if used) and incubate for 45-60 minutes at 37°C.

-

Compound Preparation: Prepare serial dilutions of Tetryzoline and test compounds in HBSS.

-

Measurement: Place the plate in the fluorescence plate reader. Set the instrument to record fluorescence intensity at appropriate excitation and emission wavelengths.

-

Establish a baseline fluorescence reading for each well.

-

Inject the Tetryzoline or test compound solutions into the wells and continue to record the fluorescence signal for a set period (e.g., 2-3 minutes).

-

Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

cAMP Assay (for α2 Receptors)

This functional assay measures the inhibition of adenylyl cyclase activity, and thus the decrease in intracellular cAMP levels, following the activation of Gi-coupled alpha-2 adrenergic receptors.

Materials:

-

A cell line stably expressing the human alpha-2 adrenergic receptor of interest (e.g., CHO-K1-ADRA2A).

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

-

Forskolin.

-

Tetryzoline hydrochloride.

-

Test compounds.

-

A commercial cAMP assay kit (e.g., HTRF, ELISA, or fluorescence polarization-based).

-

96-well plates.

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Plating: Seed the cells into a 96-well plate and culture overnight.

-

Compound Incubation: Remove the culture medium and add the stimulation buffer. Add serial dilutions of Tetryzoline or test compounds to the wells and incubate for 15-30 minutes at room temperature.

-

Forskolin Stimulation: Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except for the basal control) to stimulate adenylyl cyclase and incubate for another 15-30 minutes.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis: Plot the percentage of inhibition of the forskolin-stimulated cAMP response against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

Tetryzoline serves as a reliable and readily available positive control for a range of in vitro assays targeting alpha-adrenergic receptors. Its well-defined agonist activity at both alpha-1 and alpha-2 receptor subfamilies allows for the validation of assay performance and provides a benchmark for the characterization of novel compounds. The protocols and signaling pathway diagrams provided in this application note offer a comprehensive guide for researchers in the fields of pharmacology and drug discovery to effectively utilize Tetryzoline in their adrenergic receptor screening and profiling studies.

References

Application Notes and Protocols for Tetryzoline in Ophthalmic Research Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tetryzoline in ophthalmic research models. Tetryzoline, a selective α1-adrenergic receptor agonist, is a potent vasoconstrictor commonly used in over-the-counter eye drops to relieve redness.[1][2] In a research setting, it serves as a valuable tool for studying conjunctival microcirculation, modeling ocular hyperemia, and as a positive control in the development of novel ophthalmic drugs.

Mechanism of Action

Tetryzoline selectively binds to and activates α1-adrenergic receptors on the vascular smooth muscle of conjunctival arterioles.[1] This activation initiates a Gq protein-coupled signaling cascade, leading to vasoconstriction and a reduction in ocular redness.[1]

Signaling Pathway of Tetryzoline-Induced Vasoconstriction

Applications in Ophthalmic Research Models

Tetryzoline is a valuable tool in various ophthalmic research models due to its reliable and potent vasoconstrictive effects.

1. Model of Conjunctival Vasoconstriction: Tetryzoline can be used to induce a temporary and reversible vasoconstriction of the conjunctival microvasculature. This allows for the study of the physiological and pathological consequences of reduced blood flow in the anterior segment of the eye.

2. Positive Control in Anti-inflammatory Drug Screening: In models of ocular inflammation, such as histamine-induced or allergic conjunctivitis, where vasodilation and hyperemia are key symptoms, Tetryzoline can be used as a positive control to assess the efficacy of novel anti-inflammatory or vasoconstrictive drug candidates.

3. Studies of Ocular Drug Delivery: The vasoconstrictive effect of Tetryzoline can be used to investigate how changes in conjunctival blood flow may affect the absorption and distribution of other topically applied ophthalmic drugs.

Quantitative Data

The following table summarizes the expected quantitative effects of Tetryzoline in a rabbit model of histamine-induced conjunctival hyperemia.

| Parameter | Vehicle Control (Saline) | 0.05% Tetryzoline Hydrochloride |

| Conjunctival Redness Score (0-4 scale) | 3.5 ± 0.5 | 1.0 ± 0.5 |

| Change in Conjunctival Vessel Diameter | +25% ± 5% (vasodilation) | -30% ± 7% (vasoconstriction) |

| Conjunctival Blood Flow Velocity | Increased | Significantly Decreased |

| Duration of Action | N/A | 2-4 hours |

Note: These are representative values and may vary depending on the specific experimental conditions and measurement techniques.

Experimental Protocols

Protocol 1: Histamine-Induced Conjunctival Hyperemia Model in Rabbits for Evaluation of Tetryzoline's Vasoconstrictive Effect

This protocol describes the induction of conjunctival hyperemia using histamine and the subsequent evaluation of the vasoconstrictive effect of Tetryzoline.

Materials:

-

Male New Zealand White rabbits (2-3 kg)

-